molecular formula C23H21N3O4 B11311082 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11311082
M. Wt: 403.4 g/mol
InChI Key: GTAUAXNDQIOMRU-UHFFFAOYSA-N
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Description

N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of pyrazole, chromene, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.

    Attachment of the 4-methoxyphenyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Synthesis of the chromene ring: The chromene ring can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.

    Coupling of the pyrazole and chromene rings: This step involves the formation of an amide bond between the pyrazole and chromene derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl chromene derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Chemical Biology: It serves as a probe in the investigation of biological pathways and molecular interactions.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide: Similar structure but lacks the dimethyl groups on the chromene ring.

    N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the pyrazole and chromene rings, as well as the specific substitution pattern. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H21N3O4/c1-14-10-18-19(27)12-21(30-20(18)11-15(14)2)23(28)25-22-8-9-24-26(22)13-16-4-6-17(29-3)7-5-16/h4-12H,13H2,1-3H3,(H,25,28)

InChI Key

GTAUAXNDQIOMRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC

Origin of Product

United States

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